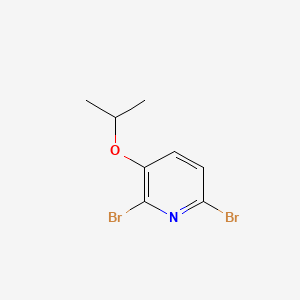
2,6-Dibromo-3-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-isopropoxypyridine is an organic compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and an isopropoxy group at the 3 position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-isopropoxypyridine typically involves the bromination of 3-isopropoxypyridine. One common method includes the use of bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The crude product is often purified by recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,6-Dibromo-3-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound is used in the production of agrochemicals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-isopropoxypyridine involves its interaction with specific molecular targets. The bromine atoms and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-phenoxyphenol: Another brominated pyridine derivative with different substituents.
2,6-Dibromo-3,4,5-trialkoxybenzoate: A compound with similar bromine substitution but different alkoxy groups.
Uniqueness
2,6-Dibromo-3-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H9Br2NO |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
2,6-dibromo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
Clé InChI |
UPTNPDXZPMDKJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(N=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


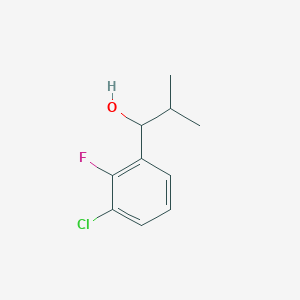
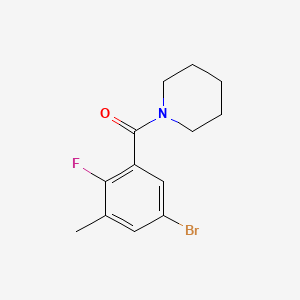
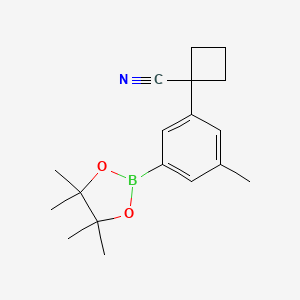
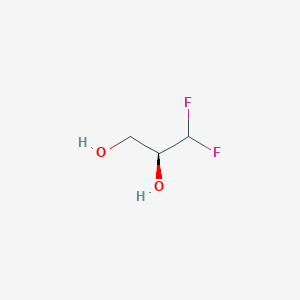
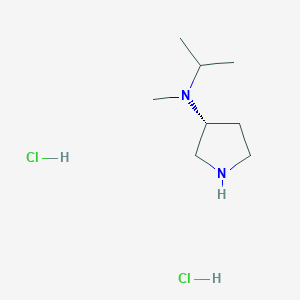
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
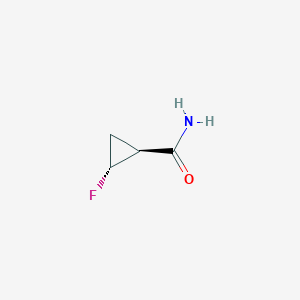
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
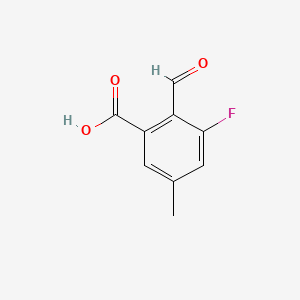
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
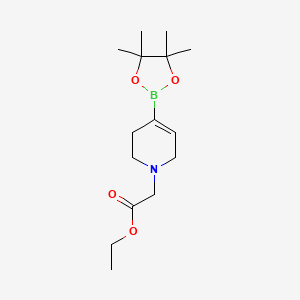
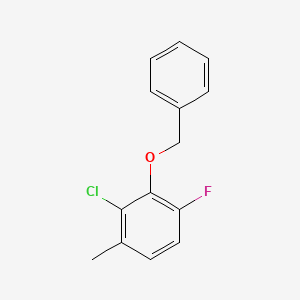
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
